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Abstract
AC-430 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical

enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2] Developed

by Ambit Biosciences (now part of Daiichi Sankyo), AC-430 has been investigated for its

therapeutic potential in oncology and autoimmune diseases.[1][3] This technical guide provides

a comprehensive overview of the chemical structure, properties, mechanism of action, and

preclinical and clinical development of AC-430. Detailed experimental protocols and a thorough

examination of the JAK-STAT signaling pathway are included to support further research and

development efforts in this area.

Chemical Structure and Properties
AC-430 is a synthetic organic compound with the chemical formula C₁₉H₁₆FN₅O.[2] It is a

racemic mixture, meaning it contains equal amounts of two enantiomers: AC-410 and AC-409.

[4] Subsequent research identified AC-410 as the more pharmacokinetically favorable

enantiomer, leading to its selection for further clinical development.[4]

Table 1: Physicochemical Properties of AC-430
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Property Value Reference(s)

Chemical Formula C₁₉H₁₆FN₅O [2]

Molecular Weight 349.37 g/mol [2]

CAS Number 1361415-84-0 [2]

Hydrogen Bond Acceptors 5 [1]

Hydrogen Bond Donors 3 [1]

Rotatable Bonds 4 [1]

Topological Polar Surface Area 86.72 Å² [1]

XLogP3 3.37 [1]

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway
AC-430 exerts its effects by inhibiting the Janus kinase 2 (JAK2) enzyme. JAKs are a family of

intracellular, non-receptor tyrosine kinases that are essential for the signal transduction of a

wide array of cytokines, interferons, and growth factors.[5][6] The canonical JAK-STAT

signaling pathway is a critical communication route from the cell surface to the nucleus,

regulating fundamental cellular processes such as proliferation, differentiation, and immune

responses.[6]

Dysregulation of the JAK-STAT pathway is a known driver in various pathologies, including

myeloproliferative neoplasms, autoimmune disorders, and various cancers.[5][6] Specifically,

gain-of-function mutations in JAK2, such as the V617F mutation, are found in a high

percentage of patients with myeloproliferative neoplasms, leading to constitutive activation of

the signaling pathway and uncontrolled cell growth.[5]

The mechanism of action of AC-430 involves binding to the ATP-binding site of the JAK2

kinase domain, preventing the phosphorylation and activation of downstream Signal

Transducer and Activator of Transcription (STAT) proteins.[7][8] This blockade of STAT

phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing

the transcription of target genes involved in inflammation and cell proliferation.[6]
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Diagram 1: The JAK-STAT Signaling Pathway and the Inhibitory Action of AC-430

Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

Cytokine

Cytokine Receptor

1. Ligand Binding

JAK2 (inactive)

2. Receptor Dimerization

JAK2 (active)
(phosphorylated)

3. JAK2 Autophosphorylation

STAT (inactive)

4. STAT Recruitment & Phosphorylation

pSTAT (active)
(phosphorylated)

pSTAT Dimer

5. STAT Dimerization

Target Gene Transcription
(Inflammation, Proliferation)

6. Nuclear Translocation & Gene Transcription

AC-430

Inhibition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1440854?utm_src=pdf-body
https://www.benchchem.com/product/b1440854?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The JAK-STAT signaling cascade and the point of inhibition by AC-430.

Preclinical and Clinical Development
In Vitro Potency and Selectivity
While specific IC50 values for AC-430 against a full kinase panel are not readily available in

the public domain, preclinical studies have described it as a potent and selective JAK2 inhibitor.

[2] For context, Table 2 provides IC50 values for other well-characterized JAK inhibitors to

illustrate the typical potency and selectivity profiles within this class of drugs.

Table 2: In Vitro Potency of Selected JAK Inhibitors

Compound
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Reference(s
)

Tofacitinib 112 20 1 - [3]

Ruxolitinib 3.3 2.8 323 19 [3]

Fedratinib - 3 - - [7]

Abrocitinib 29 803 >10,000 1250 [9]

Note: Data for AC-430 is not publicly available.

Preclinical Efficacy in Disease Models
AC-430 has demonstrated significant efficacy in preclinical models of both oncology and

autoimmune diseases at oral doses as low as 10 mg/kg/day.[2]

The dysregulation of JAK2 signaling is a key factor in myeloproliferative neoplasms (MPNs).

Preclinical studies have shown that JAK2 inhibitors can effectively reduce the proliferation of

cancer cells and alleviate disease symptoms in animal models of MPNs.

The role of the JAK-STAT pathway in mediating the effects of pro-inflammatory cytokines

makes it a compelling target for autoimmune diseases like rheumatoid arthritis. Preclinical

evaluation of JAK inhibitors in models such as collagen-induced arthritis (CIA) in rodents has

demonstrated their ability to reduce inflammation and joint damage.[10][11]
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Phase I Clinical Trial
Ambit Biosciences initiated a Phase I clinical trial for AC-430 (NCT01287858) to evaluate its

safety, tolerability, and pharmacokinetics.[3] The trial was a two-part, placebo-controlled, single

and multiple ascending dose study in healthy volunteers.[11] The study also aimed to assess

the effect of AC-430 on cytokine signal transduction.[11] While detailed results from this trial

are not extensively published, it was pivotal in identifying the superior pharmacokinetic profile

of the AC-410 enantiomer, which was subsequently selected for further development.[4]

Experimental Protocols
Detailed, publicly available experimental protocols specifically utilizing AC-430 are limited.

However, the following sections provide representative methodologies for key experiments

relevant to the evaluation of JAK2 inhibitors.

In Vitro Kinase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a

compound against JAK2 kinase.

Objective: To determine the IC50 value of a test compound (e.g., AC-430) against recombinant

JAK2.

Materials:

Recombinant human JAK2 enzyme

Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-

orthovanadate, 1.2 mM DTT)

ATP

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

Test compound (serially diluted)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the test compound dilutions to the wells of a 384-well plate.

Add the JAK2 enzyme to the wells.

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

Plot the percentage of inhibition against the logarithm of the test compound concentration

and determine the IC50 value using non-linear regression analysis.

Diagram 2: Workflow for an In Vitro Kinase Inhibition Assay
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes a standard method for inducing arthritis in mice to evaluate the in vivo

efficacy of anti-inflammatory compounds.
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Objective: To assess the therapeutic effect of a test compound (e.g., AC-430) on the clinical

signs of arthritis in a mouse model.

Materials:

DBA/1 mice (male, 8-10 weeks old)

Bovine type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Test compound (formulated for oral administration)

Vehicle control

Procedure:

Immunization (Day 0): Emulsify bovine type II collagen with CFA and immunize mice

intradermally at the base of the tail.

Booster (Day 21): Emulsify bovine type II collagen with IFA and administer a booster

immunization.

Treatment: Upon the onset of clinical signs of arthritis (typically around day 25-35),

randomize mice into treatment and control groups. Administer the test compound or vehicle

daily by oral gavage.

Clinical Scoring: Monitor the mice regularly for signs of arthritis (e.g., paw swelling,

erythema, and joint stiffness) and score each paw on a scale of 0-4.

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess

inflammation, cartilage damage, and bone erosion.

Diagram 3: Logical Flow of a Collagen-Induced Arthritis Study
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Caption: Key stages in a preclinical study of a therapeutic agent in a CIA mouse model.

Conclusion
AC-430 is a potent JAK2 inhibitor with demonstrated preclinical efficacy in models of oncology

and autoimmune disease. Its development has provided valuable insights into the therapeutic

potential of targeting the JAK-STAT pathway. While the focus of clinical development has

shifted to its single enantiomer, AC-410, the foundational research on AC-430 remains crucial
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for understanding the structure-activity relationships and pharmacological properties of this

class of inhibitors. Further publication of detailed preclinical and clinical data for AC-430 and its

derivatives would be highly beneficial to the scientific community, aiding in the design and

development of next-generation JAK inhibitors with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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